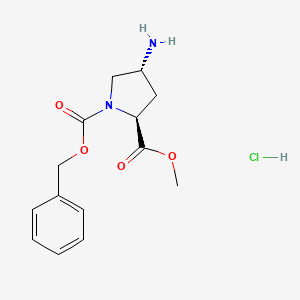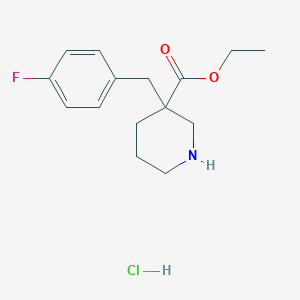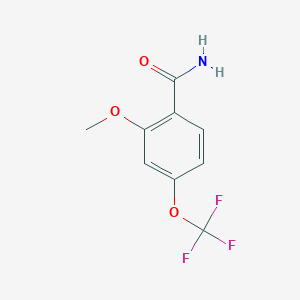
3-(2-Methylphenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves various chemical reactions. For instance, the synthesis of polyimides containing pyridine moieties involves a two-stage process starting with ring-opening polycondensation followed by thermal or chemical imidization . Another example is the synthesis of N-methyl-2-(3-hydroxyphenyl)60 fullerene pyrrolidine through a 1,3-dipolar cycloaddition reaction . Additionally, the synthesis of alkylaminophenol compounds is achieved by the Petasis reaction . These methods could potentially be adapted for the synthesis of 3-(2-Methylphenoxy)pyrrolidine.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of a pyrrolidine derivative was determined using single-crystal X-ray diffraction . Similarly, the structural properties of alkylaminophenol compounds were analyzed using FTIR, NMR, and UV-Vis spectrometry . These techniques could be used to elucidate the molecular structure of 3-(2-Methylphenoxy)pyrrolidine.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions due to their reactive functional groups. The review on 3-pyrrolidinones highlights their versatility in synthesizing a wide variety of heterocyclic compounds and their use in drug synthesis . The high reactivity of the active methylene group next to the carbonyl of the pyrrolidine ring is particularly useful for various syntheses. This suggests that 3-(2-Methylphenoxy)pyrrolidine could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For instance, polyimides with pyridine moieties exhibit good solubility in aprotic amide solvents and cresols, as well as excellent thermal stability and mechanical properties . The study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provides insights into the importance of hydrogen bonding to solubility and stability . These properties are crucial for the practical applications of these compounds, and similar analyses would be relevant for 3-(2-Methylphenoxy)pyrrolidine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Heterocyclic Compounds : A study by Ghelfi et al. (2003) outlined a methodology for synthesizing 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These compounds are valuable for preparing agrochemicals or medicinal compounds, demonstrating the utility of pyrrolidine derivatives in synthetic organic chemistry Ghelfi et al., 2003.
Catalysis and Asymmetric Synthesis : Research by Bosch et al. (2016) described asymmetric mono- and dinuclear Ga(III) and Zn(II) complexes as models for purple acid phosphatases, utilizing ligands related to pyrrolidine derivatives. These complexes show potential for catalyzing phosphoester hydrolysis, highlighting the role of pyrrolidine structures in developing catalytic models Bosch et al., 2016.
Polar [3+2] Cycloaddition Reactions : Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential of pyrrolidine derivatives in industry, such as dyes or agrochemical substances. This study underscores the significance of exploring pyrrolidine chemistry for modern science Żmigrodzka et al., 2022.
Medicinal Chemistry and Pharmacology
Anticancer Activities : A study by Ramachandran et al. (2012) on the synthesis of 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives via a domino reaction highlighted their potential anticancer activities. These findings suggest the importance of pyrrolidine derivatives in developing new anticancer agents Ramachandran et al., 2012.
Norepinephrine and Serotonin Reuptake Inhibitors : Research by Van Orden et al. (2013) discovered a series of 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues as potent and balanced norepinephrine and serotonin reuptake inhibitors. This class of compounds demonstrates the application of pyrrolidine derivatives in developing treatments for disorders related to neurotransmitter imbalance Van Orden et al., 2013.
Safety and Hazards
“3-(2-Methylphenoxy)pyrrolidine” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If inhaled, it is advised to remove the person to fresh air and keep them comfortable for breathing .
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-(2-Methylphenoxy)pyrrolidine”, hold promise in the field of drug discovery due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of these compounds in treating various diseases, as well as optimizing their synthesis for large-scale production .
Eigenschaften
IUPAC Name |
3-(2-methylphenoxy)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)13-10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVMFYNEGPHLSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592919 |
Source


|
| Record name | 3-(2-Methylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxy)pyrrolidine | |
CAS RN |
46196-54-7 |
Source


|
| Record name | 3-(2-Methylphenoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)




![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)
![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)


